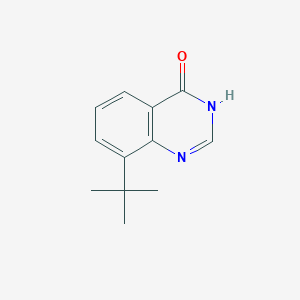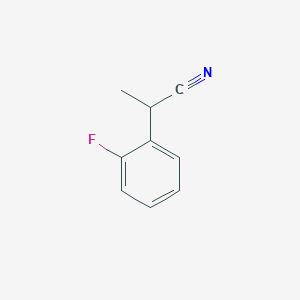
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound belonging to the class of aminoindanes. Aminoindanes are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indane ring substituted with an ethyl group, a hydroxyl group, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol typically involves several stepsThe reaction conditions often involve the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Enzymatic methods, such as the use of Candida antarctica Lipase B for transesterification, have also been explored for the preparation of optically pure chiral compounds .
Chemical Reactions Analysis
Types of Reactions
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1-indanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aminoindanes depending on the substituent introduced
Scientific Research Applications
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase B (MAO-B) enzymes. It acts as an inhibitor of MAO-B, leading to increased levels of neurotransmitters such as dopamine in the brain. This mechanism is similar to that of rasagiline, a well-known MAO-B inhibitor used in the treatment of Parkinson’s disease. The compound’s neuroprotective effects are attributed to its ability to prevent the breakdown of dopamine and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: N-propargyl-1-®-aminoindan, a selective MAO-B inhibitor.
Selegiline: Another MAO-B inhibitor used in Parkinson’s disease treatment.
TV3326: N-propargyl-(3R)-aminoindan-5-yl-ethyl methyl carbamate, a compound with both MAO-B inhibitory and cholinesterase inhibitory activities.
Uniqueness
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike rasagiline and selegiline, it has an ethyl group and a hydroxyl group on the indane ring, which may influence its binding affinity and selectivity for MAO-B. Additionally, its potential neuroprotective effects and ability to modulate neurotransmitter levels make it a compound of interest for further research .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(ethylamino)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H15NO/c1-2-12-11-6-4-8-3-5-9(13)7-10(8)11/h3,5,7,11-13H,2,4,6H2,1H3 |
InChI Key |
JFEITCAAMIRLPB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate](/img/structure/B8667207.png)








